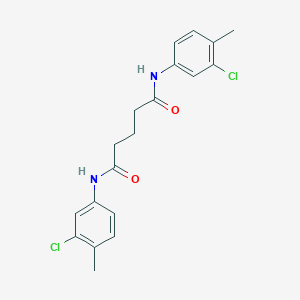![molecular formula C22H23BrN4O2S B457384 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B457384.png)
2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoyl group, and a hexahydrocycloocta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoyl group. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent. The benzoyl group is then attached to the pyrazole ring via a Friedel-Crafts acylation reaction.
The hexahydrocycloocta[b]thiophene core is synthesized separately through a series of cyclization reactions. The final step involves coupling the pyrazole-benzoyl intermediate with the hexahydrocycloocta[b]thiophene core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors for the bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to modify the functional groups.
Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares a benzoyl group with 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE but lacks the pyrazole and hexahydrocycloocta[b]thiophene moieties.
Noble Gas Compounds: Although not structurally similar, noble gas compounds like xenon fluorides exhibit unique reactivity and stability, which can be compared to the stability of the hexahydrocycloocta[b]thiophene core.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a benzoyl group, and a hexahydrocycloocta[b]thiophene core
特性
分子式 |
C22H23BrN4O2S |
|---|---|
分子量 |
487.4g/mol |
IUPAC名 |
2-[[3-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H23BrN4O2S/c23-16-11-25-27(13-16)12-14-6-5-7-15(10-14)21(29)26-22-19(20(24)28)17-8-3-1-2-4-9-18(17)30-22/h5-7,10-11,13H,1-4,8-9,12H2,(H2,24,28)(H,26,29) |
InChIキー |
CKKPHWUGUUEMIT-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Br)C(=O)N |
正規SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457302.png)
![(2E)-3-(2,6-dichlorophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B457304.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B457311.png)

![2-{2-[1-(5-Methyl-2-thienyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B457313.png)

![3,4-dichloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B457315.png)





